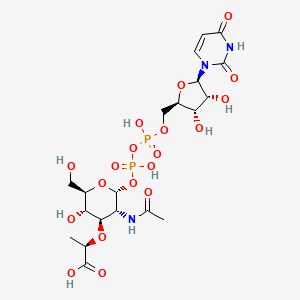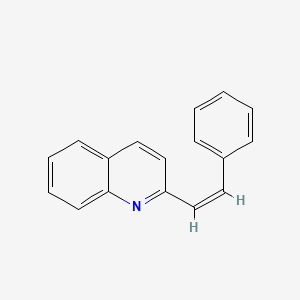
UDP-N-acetylmuramicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetylmuramic acid is a crucial compound in the biosynthesis of bacterial cell walls. It is a precursor in the formation of peptidoglycan, a polymer that provides structural integrity to bacterial cell walls. This compound is not found in mammals, making it an attractive target for antibiotic development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UDP-N-acetylmuramic acid can be synthesized through enzymatic methods using bacterial enzymes such as MurZ and MurB. These enzymes catalyze the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid . The enzymatic synthesis involves the use of high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production of UDP-N-acetylmuramic acid is challenging due to its complex structure and the need for specific enzymes. advancements in biotechnology have made it possible to produce this compound on a larger scale using genetically engineered bacteria .
Analyse Chemischer Reaktionen
Types of Reactions
UDP-N-acetylmuramic acid undergoes various chemical reactions, including:
Substitution: Involves the addition of amino acids to form UDP-N-acetylmuramyl-L-alanine, catalyzed by MurC ligase.
Common Reagents and Conditions
Common reagents used in these reactions include NADP+ for oxidation and ATP for ligation reactions. The conditions typically involve a buffered aqueous solution at physiological pH .
Major Products
The major products formed from these reactions include UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine and UDP-N-acetylmuramyl-L-alanine .
Wissenschaftliche Forschungsanwendungen
UDP-N-acetylmuramic acid has several scientific research applications:
Wirkmechanismus
UDP-N-acetylmuramic acid exerts its effects by participating in the peptidoglycan biosynthesis pathway. It is converted to peptidoglycan precursors through a series of enzymatic reactions involving Mur enzymes (MurA to MurF) . These enzymes catalyze the addition of amino acids and other modifications, leading to the formation of mature peptidoglycan .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-N-acetylglucosamine: A precursor in the same biosynthetic pathway, converted to UDP-N-acetylmuramic acid by MurA and MurB enzymes.
UDP-N-acetylmuramyl-L-alanine: A product formed from UDP-N-acetylmuramic acid by the action of MurC ligase.
Uniqueness
UDP-N-acetylmuramic acid is unique due to its specific role in the peptidoglycan biosynthesis pathway and its absence in mammalian cells, making it a prime target for antibiotic development .
Eigenschaften
Molekularformel |
C20H31N3O19P2 |
|---|---|
Molekulargewicht |
679.4 g/mol |
IUPAC-Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
NQBRVZNDBBMBLJ-MQTLHLSBSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomerische SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyme |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (15S,16R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1247904.png)






![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)



